Regioisomeric Differentiation: 6-Methoxy vs. 5-Methoxy Substitution on the Benzofuran Core
The target compound possesses a 6-methoxy substituent on the benzofuran ring, whereas the structurally characterized regioisomer in PDB 3AD4 bears a 5-methoxy group. In the PDB 3AD4 co-crystal structure, (4-chlorophenyl)(5-methoxy-1-benzofuran-2-yl)methanone occupies the ATP-binding pocket of human LCK kinase, with the methoxy group positioned at the 5-position contributing to the binding pose [1]. The 6-methoxy regioisomer (CAS 82158-47-2) presents a different hydrogen-bonding vector and steric footprint within the kinase pocket, which is predicted to alter selectivity profiles across the kinome. This regioisomeric distinction is critical because benzofuran-2-yl(aryl)methanones have demonstrated activity against multiple kinase targets, and subtle positional changes on the benzofuran ring can redirect target engagement.
| Evidence Dimension | Benzofuran methoxy substitution position (structural binding determinant) |
|---|---|
| Target Compound Data | 6-methoxy substitution on benzofuran (CAS 82158-47-2) |
| Comparator Or Baseline | 5-methoxy substitution on benzofuran (PDB 3AD4 ligand KBM; (4-chlorophenyl)(5-methoxy-1-benzofuran-2-yl)methanone) |
| Quantified Difference | Qualitative regioisomeric shift from position 5 to position 6 on the benzofuran ring; no head-to-head binding data available |
| Conditions | X-ray crystallography at 2.20 Å resolution for the 5-methoxy regioisomer; no co-crystal structure available for the 6-methoxy regioisomer |
Why This Matters
The regioisomeric difference between 5-methoxy and 6-methoxy substitution can alter kinase selectivity profiles; researchers screening against specific kinase targets must not substitute one regioisomer for the other.
- [1] PDB 3AD4. Crystal Structure of Methoxy Benzofuran Derivative bound to the Kinase domain of human LCK. Deposited 2010-01-14. Resolution: 2.20 Å. Ligand: (4-chlorophenyl)(5-methoxy-1-benzofuran-2-yl)methanone (KBM). View Source
